molecular formula C6H13NO3S B6234266 N-ethyloxolane-3-sulfonamide CAS No. 1420831-86-2

N-ethyloxolane-3-sulfonamide

Cat. No.: B6234266
CAS No.: 1420831-86-2
M. Wt: 179.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyloxolane-3-sulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyloxolane-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, a method that has emerged as highly useful for creating structurally diverse sulfonamides . This process involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly .

Industrial Production Methods

The industrial production of this compound typically involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with amines in the same reaction vessel . This method is convenient and allows for the large-scale production of sulfonamides.

Chemical Reactions Analysis

Types of Reactions

N-ethyloxolane-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: Conversion of thiols to sulfonamides.

    Reduction: Reduction of sulfonamides to corresponding amines.

    Substitution: Nucleophilic substitution reactions involving the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include N-chlorosuccinimide (NCS) for oxidation, ammonium carbamate for NH and O transfer processes, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfonamides, sulfinamides, and sulfenamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-ethyloxolane-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-ethyloxolane-3-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts the production of DNA and other essential biomolecules, leading to the antibacterial activity of sulfonamides .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyloxolane-3-sulfonamide include:

    Sulfenamides: Used in the synthesis of various organosulfur compounds.

    Sulfinamides: Applied as building blocks in medicinal chemistry.

    Sulfonimidates: Utilized as precursors for polymers and drug candidates.

Uniqueness

This compound is unique due to its specific chemical structure, which includes an oxolane ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1420831-86-2

Molecular Formula

C6H13NO3S

Molecular Weight

179.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.